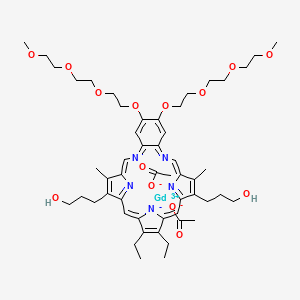
MRS 1754
Overview
Description
Scientific Research Applications
MRS 1754 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the adenosine A2B receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the adenosine A2B receptor in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases, where the adenosine A2B receptor is implicated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the adenosine A2B receptor .
Mechanism of Action
Target of Action
MRS 1754 is a selective antagonist radioligand for the A2B adenosine receptor . The A2B adenosine receptor is a protein that in humans is encoded by the ADORA2B gene. It has a critical role in mediating physiological responses, including inflammation and immune response.
Mode of Action
This compound interacts with its target, the A2B adenosine receptor, by binding to it and acting as an antagonist . This means it blocks the action of adenosine, a neurotransmitter that can activate the A2B receptor. The Ki value for displacement of this compound binding to human A2B receptors expressed in HEK-293 cell membranes is 1.45±0.21 nM .
Biochemical Pathways
The A2B adenosine receptor is part of the G protein-coupled receptor family. When this compound binds to the A2B receptor, it prevents adenosine from activating the receptor, thereby inhibiting the downstream effects of adenosine signaling . These effects can include various cellular responses, such as changes in cyclic AMP levels and the activation of mitogen-activated protein kinases .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific biological context. By blocking the A2B adenosine receptor, this compound can influence a variety of physiological processes. For example, it has been shown to inhibit proliferation and migration of bladder urothelial carcinoma by regulating the mitogen-activated protein kinase pathway .
Biochemical Analysis
Biochemical Properties
MRS 1754 is a selective A2B antagonist (Ki values are 1.97 (hA2B), 403 (hA1), 503 (hA2A), and 570 nM (hA3)) . It has been used as an adenosine receptor A2B (RA2B) antagonist to study its effects on endothelial nitric oxide synthase (eNOS) phosphorylation induced by short-term acetate stimulation in human umbilical vein endothelial cells (HUVECs) .
Cellular Effects
This compound has been shown to inhibit proliferation and migration of bladder urothelial carcinoma by regulating the mitogen-activated protein kinase pathway . It has also been used to study the role of RA2B in blastema formation in zebrafish .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the A2B adenosine receptor, thereby acting as a potent antagonist . This binding interaction inhibits the activation of the receptor, leading to changes in downstream signaling pathways .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored for up to 12 months .
Metabolic Pathways
As an antagonist of the A2B adenosine receptor, it is likely to be involved in adenosine signaling pathways .
Subcellular Localization
As an antagonist of the A2B adenosine receptor, it is likely to be localized at the cell membrane where the receptor is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRS 1754 involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:
Formation of the Xanthine Core: The xanthine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Functionalization: The xanthine core is then functionalized with various substituents to achieve the desired chemical structure
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: MRS 1754 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyanophenyl and phenoxyacetamide moieties. These reactions can be utilized to modify the compound for various research purposes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with modified functional groups, enhancing the compound’s selectivity or potency .
Comparison with Similar Compounds
MRS 1706: Another selective antagonist of the adenosine A2B receptor, but with different chemical structure and potency.
PSB-603: A potent and selective A2B receptor antagonist with a distinct chemical structure.
Alloxazine: A less selective antagonist that also targets other adenosine receptors
Uniqueness of MRS 1754: this compound stands out due to its high selectivity and potency for the adenosine A2B receptor, making it a valuable tool in research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the receptor, providing insights into receptor function and aiding in the development of targeted therapies .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBEYXFRYFVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424967 | |
| Record name | MRS 1754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264622-58-4 | |
| Record name | MRS-1754 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRS 1754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MRS-1754 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















